N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide
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Overview
Description
N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE: is a complex organic compound that features a combination of fluorobenzyl, pyrazolyl, nitro, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-fluorobenzyl chloride with 1H-pyrazole to form 1-(3-fluorobenzyl)-1H-pyrazole. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N1-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles such as amines or thiols.
Coupling Reactions: The pyrazolyl group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide.
Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium carbonate.
Major Products:
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzyl derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Chemistry: N1-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. The presence of the sulfonamide group suggests that it may interact with enzymes that have sulfonamide-binding sites, making it a candidate for drug development .
Medicine: The compound’s potential medicinal applications include its use as an anti-inflammatory agent. The nitro and sulfonamide groups are known to exhibit biological activity, which can be harnessed for therapeutic purposes.
Industry: In the industrial sector, N1-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N1-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
- N-(3-Fluorobenzyl)-3-nitrobenzamide
- 1-(3-Fluorobenzyl)piperazine
- 2-(Methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole
Comparison: N1-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE is unique due to the presence of both the pyrazolyl and sulfonamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H13FN4O4S |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[1-[(3-fluorophenyl)methyl]pyrazol-3-yl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C16H13FN4O4S/c17-13-3-1-2-12(10-13)11-20-9-8-16(18-20)19-26(24,25)15-6-4-14(5-7-15)21(22)23/h1-10H,11H2,(H,18,19) |
InChI Key |
DCPKZBVLHHWSKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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